molecular formula C19H21FN2 B13127958 1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]

1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]

Cat. No.: B13127958
M. Wt: 296.4 g/mol
InChI Key: TWJYBFUNJQOTGU-UHFFFAOYSA-N
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Description

1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] is a synthetic compound that belongs to the class of spiroindoline derivatives. These compounds are characterized by their unique spirocyclic structure, which imparts significant biological and pharmacological properties. The presence of a fluorine atom in the molecule enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The spirocyclic structure is then introduced through a series of cyclization reactions. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.

    Cyclization: The spirocyclic structure allows for further cyclization reactions, forming complex polycyclic compounds

Scientific Research Applications

1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antiviral properties. It is used in the study of cellular pathways and molecular interactions.

    Medicine: Due to its pharmacological properties, the compound is investigated for potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. Pathways involved include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] can be compared with other spiroindoline derivatives, such as:

Properties

Molecular Formula

C19H21FN2

Molecular Weight

296.4 g/mol

IUPAC Name

1'-benzyl-4-fluorospiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C19H21FN2/c20-16-7-4-8-17-18(16)19(14-21-17)9-11-22(12-10-19)13-15-5-2-1-3-6-15/h1-8,21H,9-14H2

InChI Key

TWJYBFUNJQOTGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C2C(=CC=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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